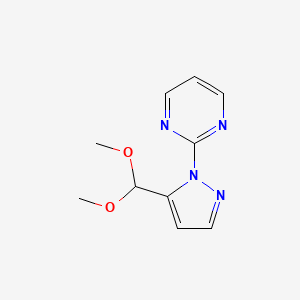

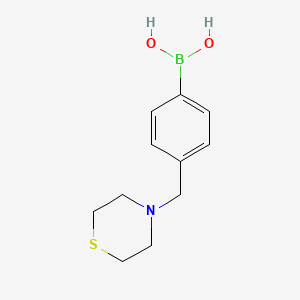

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid is a chemical compound with the CAS Number: 1256358-60-7 . It has a molecular weight of 237.13 . The IUPAC name for this compound is 4-(4-thiomorpholinylmethyl)phenylboronic acid . It is a solid in its physical form .

Molecular Structure Analysis

The InChI code for 4-(Thiomorpholin-4-ylmethyl)phenylboronic acid is 1S/C11H16BNO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid is a solid . It has a molecular weight of 237.13 . The InChI code provides further information about its chemical structure .Aplicaciones Científicas De Investigación

Chemical Synthesis

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid is used in chemical synthesis . It’s a boronic acid compound with a molecular weight of 237.13 . Boronic acids are important in the field of organic chemistry and materials science for the synthesis of various chemical compounds .

Drug Delivery Systems

This compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . In one study, hyaluronic acid (HA) was structurally modified with phenylboronic acid pinacol ester (PBAP) to create a ROS-responsive drug delivery system . Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Treatment of Periodontitis

The ROS-responsive drug delivery system mentioned above has been applied in the treatment of periodontitis . Periodontitis is an inflammatory disease induced by complex interactions between the host immune system and dental plaque microbiota . The drug delivery system can rapidly release CUR in a ROS environment to reach the concentration required for treatment .

Anti-inflammatory and Anti-oxidative Stress Functions

The curcumin-loaded nanoparticles (HA@CUR NPs) not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro . This suggests potential applications in other diseases characterized by inflammation and oxidative stress .

Biosensors

Phenylboronic acid compounds, such as 4-(Thiomorpholin-4-ylmethyl)phenylboronic acid, have been used in the development of biosensors . For example, a biosensor was tailored by coating surface plasmon resonance gold chips with a nanofilm based on 4-vinylphenyl boronic acid (VPBA) . This biosensor can detect glycosylated hemoglobin from blood, which is a better method for diabetes detection .

Mecanismo De Acción

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, or electron donor, that forms a bond with an electrophile, or electron acceptor . This reaction is facilitated by a palladium catalyst .

The properties of boronic acids, including their stability and reactivity, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .

Propiedades

IUPAC Name |

[4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMPAGMAGZPHSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCSCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681335 |

Source

|

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-60-7 |

Source

|

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)

![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)